Phenol, tetrapropylene-

Description

Contextualization within Alkylphenol Chemistry and Environmental Science

Alkylphenols are a class of organic compounds produced through the alkylation of phenols. wikipedia.org This family includes commercially significant long-chain alkylphenols (LCAPs) such as propylphenol, octylphenol (B599344), nonylphenol, and dodecylphenol (B1171820). wikipedia.org Phenol (B47542), tetrapropylene-, also referred to as tetrapropenylphenol or as a type of dodecylphenol, falls into this category. ontosight.aiservice.gov.uk These compounds have been widely used as precursors for detergents, components in phenolic resins, antioxidants in plastics and rubber, and as additives in lubricants and oilfield chemicals. wikipedia.orgservice.gov.uk

The environmental significance of alkylphenols, including Phenol, tetrapropylene-, stems from their potential toxicity, persistence in the environment, and tendency to bioaccumulate. wikipedia.orgservice.gov.uk A primary concern is their activity as xenoestrogens, or endocrine-disrupting compounds, which can mimic the effects of estrogen and potentially impact aquatic organisms and wildlife. wikipedia.orgnih.gov Due to these concerns, alkylphenols are subject to environmental monitoring and regulation. ontosight.aitoxicfreefuture.org Phenol, tetrapropylene- is noted for its persistence in aquatic environments, where it is not readily or inherently biodegradable and is expected to partition mainly to soil and sediment. service.gov.uk It can accumulate in aquatic organisms, as indicated by its measured fish bioconcentration factor of 823. service.gov.uk

Historical Overview of Alkylphenol Research Trajectories

The widespread use of synthetic surfactants based on alkylphenols began after the Second World War. researchgate.net For decades, compounds like 4-tert-octylphenol (B29142) and 4-nonylphenol (B119669) were used extensively, with applications ranging from the synthesis of alkylphenol ethoxylates for detergents to the production of phenolic resins for rubber tires. nih.gov

Environmental concerns regarding these compounds began to mount around the 1980s, driven by research highlighting their toxicity to aquatic life and, crucially, their estrogenic properties. nih.gov This discovery shifted the research trajectory towards understanding their environmental fate, persistence, and potential as endocrine disruptors. nih.govfreshwater.org Studies began to reconstruct the pollution history of alkylphenols in various ecosystems by analyzing sediment cores, revealing contamination trends that often coincided with increased industrial production and urbanization. nih.govnih.gov This historical context of concern surrounding well-studied alkylphenols like nonylphenol and octylphenol has framed the scientific investigation into other, related compounds such as Phenol, tetrapropylene-. service.gov.uk

Definition and Structural Context of Phenol, Tetrapropylene- within Alkylphenol Classes

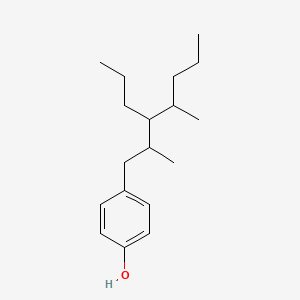

Phenol, tetrapropylene- is an alkylphenol characterized by a phenol molecule—an aromatic ring with a hydroxyl (-OH) group—to which a tetrapropylene side chain is attached. ontosight.aismolecule.com The "tetrapropylene" designation indicates that the alkyl group is a branched C12 chain, formed from the oligomerization of four propylene (B89431) units. service.gov.uksmolecule.com This structural feature makes it a type of dodecylphenol. service.gov.uk

The substance is typically a complex mixture of isomers, with the alkyl chain attached at different positions on the phenol ring. service.gov.uk However, the para-substituted isomer, where the tetrapropenyl group is opposite the hydroxyl group, is generally the most prevalent. service.gov.uksmolecule.com This branching and isomeric complexity are characteristic of many commercial alkylphenols. service.gov.uk The attachment of the hydrophobic tetrapropylene chain to the hydrophilic phenol group gives the molecule amphiphilic properties, influencing its use as a surfactant, while also making it less volatile and more hydrophobic than simple phenol. ontosight.ai

Table 1: Chemical Identity of Phenol, tetrapropylene-

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | Phenol, tetrapropylene- | ontosight.aiservice.gov.uk |

| CAS Number | 57427-55-1 | service.gov.uksmolecule.com |

| Synonyms | Tetrapropenylphenol, Dodecylphenol T | service.gov.uksmolecule.com |

| Molecular Formula | C18H30O | smolecule.com |

| Molecular Weight | 262.4 g/mol | smolecule.com |

| General Class | Alkylphenol, Long-Chain Alkylphenol (LCAP) | wikipedia.org |

Interdisciplinary Significance of Phenol, Tetrapropylene- Studies

The study of Phenol, tetrapropylene- is inherently interdisciplinary, engaging researchers across several scientific and regulatory fields.

Industrial & Chemical Engineering: From a production standpoint, the key process is the alkylation of phenol with tetrapropylene, often using acid catalysts to drive the electrophilic aromatic substitution. smolecule.com Research focuses on optimizing reaction conditions and catalytic systems to maximize the yield of the desired para-isomer and purify the final product. smolecule.com Its primary industrial application is as a chemical intermediate in the manufacturing of lubricant additives for automotive and marine engines, as well as in phenolic resins used for printing inks and rubber compounding. service.gov.uk European consumption for these purposes was estimated at around 50,000 tonnes per year in 2004. service.gov.uk

Environmental Science & Chemistry: Environmental research investigates the compound's fate, transport, and persistence. service.gov.uk Studies show it has low biodegradability and tends to adsorb to sediment and soil. service.gov.uk Analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry, are developed and employed to detect and quantify its presence in environmental samples like water, dust, and sediment. nih.govhhearprogram.orgresearchgate.netepa.gov

Toxicology & Endocrinology: A significant area of study is its toxicological profile, particularly its potential as an endocrine disruptor. smolecule.comindustrialchemicals.gov.au Research has shown that tetrapropenylphenol can interact with the estrogen receptor and exhibit weak estrogenic activity in vitro. smolecule.comindustrialchemicals.gov.au This raises concerns about its potential to affect aquatic life and has led to its inclusion on lists of potential endocrine disruptors. smolecule.comedlists.org

Regulatory Affairs: Due to its persistence, bioaccumulative potential, and toxicity, Phenol, tetrapropylene- and related C12-alkylphenols are subject to regulatory evaluation by governmental bodies. ontosight.aiservice.gov.uk Agencies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) oversee its management to assess and mitigate environmental risks. ontosight.aiservice.gov.uk While it may not meet the formal European criteria for a Persistent, Bioaccumulative, and Toxic (PBT) substance, it has been identified as a substance of concern under other frameworks. service.gov.uk

Table 2: Research Findings on Phenol, tetrapropylene-

| Research Area | Finding | Source(s) |

|---|---|---|

| Environmental Fate | Not readily or inherently biodegradable; expected to partition to soil and sediment. | service.gov.uk |

| Bioaccumulation | Measured bioconcentration factor (BCF) in fish is 823. | service.gov.uk |

| Physicochemical Properties | Viscous oily liquid at 20°C with a water solubility of 31 µg/L and a log Kow of 7.14. | service.gov.uk |

| Endocrine Activity | Interacts with the estrogen receptor and demonstrates estrogenic activity in vitro. | smolecule.comindustrialchemicals.gov.au |

| Primary Use | Chemical intermediate for lubricant additives and phenolic resins. | service.gov.uk |

Structure

3D Structure

Properties

CAS No. |

57427-55-1 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

4-(2,4-dimethyl-3-propylheptyl)phenol |

InChI |

InChI=1S/C18H30O/c1-5-7-14(3)18(8-6-2)15(4)13-16-9-11-17(19)12-10-16/h9-12,14-15,18-19H,5-8,13H2,1-4H3 |

InChI Key |

OZZIOWVRWRTHQO-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)O |

Canonical SMILES |

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)O |

Other CAS No. |

57427-55-1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Phenol, Tetrapropylene

Alkylation Processes for Phenol (B47542), tetrapropylene- Synthesis

The synthesis of Phenol, tetrapropylene- is predominantly achieved via the alkylation of phenol with tetrapropylene. This reaction is a classic example of an electrophilic aromatic substitution where the electron-rich phenol ring is attacked by a carbocation derived from tetrapropylene.

Catalytic Systems and Reaction Conditions in Alkylation

The alkylation of phenol with tetrapropylene is typically carried out in the presence of a catalyst. The reaction temperature is often elevated to facilitate the reaction, with one method suggesting raising the temperature to approximately 125°C during the addition of the alkylating agent and then to about 150°C to complete the reaction. google.com The molar ratio of phenol to the alkylating agent is generally around 1:1, though this can be varied. google.com To maximize yield and reduce waste, processes often incorporate the recycling of unreacted olefins and phenols. smolecule.com Subsequent purification of the final product is commonly achieved through distillation to reach high purity levels. smolecule.com

Role of Acidic Catalysts in Alkylation Chemistry

Acidic catalysts are crucial for the alkylation of phenol. google.com These catalysts, which can be Lewis acids or strong acids like sulfuric acid, facilitate the formation of a carbocation from the tetrapropylene. google.comsmolecule.com The activation of tetrapropylene by the acid catalyst leads to the generation of a reactive carbocation intermediate. This electrophile then attacks the phenol ring. smolecule.com

A variety of acid catalysts have been employed in phenol alkylation, including phosphoric acid, arylmono-sulfonic acids, fluorosulfonic acids, anhydrous aluminum halides, zinc halides, and boron trifluoride. google.com Research has shown that highly acidic aryl sulfonic acids, such as para-chlorobenzene sulfonic acid and trifluoromethanesulfonic acid, are effective in selectively producing para-alkylated phenols. google.com These strong acid catalysts can also rearrange ortho and meta substituted phenols to the more desired para-substituted isomers, allowing for the use of what would otherwise be considered by-products. google.com

Alkylation with Tetrapropylene: Mechanism and Selectivity

The mechanism of alkylating phenol with tetrapropylene involves an electrophilic aromatic substitution. The acid catalyst activates the tetrapropylene, forming a carbocation. This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of the phenol. smolecule.com

The substitution can occur at the ortho or para positions relative to the hydroxyl group of the phenol. However, the reaction predominantly yields the para-substituted isomer. smolecule.com This selectivity is influenced by both electronic and steric factors. The para-position is electronically favored and sterically less hindered compared to the ortho-positions. smolecule.com

Isomeric Composition of Synthesized Phenol, tetrapropylene-

The final product of the alkylation process is typically a mixture of isomers, with the para-substituted isomer being the major component. smolecule.comedlists.org The term "tetrapropenyl" itself represents a variety of highly branched isomeric alkyl olefins. service.gov.uk Consequently, the resulting Phenol, tetrapropylene- is a complex mixture of compounds with the general formula C₆H₄(OH)C₁₂H₂₅, where the dodecyl group is a branched chain. service.gov.uk The commercial product is often described as "phenol, (tetrapropenyl) derivatives" or "dodecylphenol, mixed isomers (branched)". service.gov.uk

Raw Material Feedstock Analysis for Phenol, tetrapropylene- Production

The primary raw materials for the production of Phenol, tetrapropylene- are phenol and tetrapropylene.

Utilization of Propylene (B89431) Polymerization Byproducts as Feedstock

Tetrapropylene is a byproduct of propylene polymerization. smolecule.com Polypropylene (B1209903) (PP), a major thermoplastic polymer, is produced through the chain-growth polymerization of the monomer propylene. wikipedia.org The synthesis of polypropylene is carried out using various catalysts, and the process can be conducted in liquid propylene or in gas-phase reactors. wikipedia.org The byproducts from these polymerization processes, including tetrapropylene, serve as a key feedstock for the synthesis of Phenol, tetrapropylene-.

Olefinic Precursors in Branched Alkylphenol Synthesis

The synthesis of branched alkylphenols, including tetrapropylenephenol, predominantly involves the alkylation of phenol with a corresponding olefin. taylorandfrancis.comsmolecule.com In the case of tetrapropylenephenol, the key olefinic precursor is tetrapropylene, also known as propylene tetramer. equilex.com This C12 hydrocarbon is a highly branched isomeric mixture, primarily produced through the catalytic oligomerization of propylene. equilex.com The reaction is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by a carbocation intermediate generated from the olefin in the presence of an acid catalyst. smolecule.com

The primary method for producing tetrapropylenephenol involves the direct alkylation of phenol with tetrapropylene. smolecule.com This reaction is typically catalyzed by strong acids, such as sulfuric acid, or Lewis acids. smolecule.comresearchgate.net The "tetrapropenyl" group itself represents a complex mixture of highly branched C10 to C15 isomers, contributing to the isomeric complexity of the final product. service.gov.uk

Optimization of Synthesis Parameters for Yield and Purity

Achieving high yield and purity is a critical aspect of the industrial production of tetrapropylenephenol. This requires careful optimization of various reaction parameters.

Strategies for Maximizing Phenol, Tetrapropylene- Yield

Maximizing the yield of tetrapropylenephenol involves a multi-faceted approach that addresses reaction kinetics, thermodynamics, and process design. Key strategies include:

Molar Ratio of Reactants: The molar ratio of phenol to tetrapropylene is a crucial factor influencing the yield. researchgate.net An excess of phenol is often used to favor the formation of the mono-alkylated product and suppress the formation of di- and tri-alkylated byproducts.

Catalyst Selection and Concentration: The choice and amount of catalyst significantly impact the reaction rate and selectivity. researchgate.net Strong acids like sulfuric acid are effective, but their concentration must be carefully controlled to minimize side reactions such as sulfonation of the phenol ring. researchgate.net

Temperature and Reaction Time: The reaction temperature and duration are critical parameters that need to be optimized to ensure complete reaction without promoting undesirable side reactions or product degradation. researchgate.net

Process Control and Monitoring: Modern manufacturing often employs advanced process control systems to monitor and adjust reaction parameters in real-time, ensuring consistent product quality and maximizing yield. tvsnext.com

A summary of typical conditions for maximizing yield is presented below:

| Parameter | Typical Range/Value | Impact on Synthesis |

| Phenol to Olefin Molar Ratio | 6:1 to 10:1 researchgate.net | Higher phenol ratio favors mono-alkylation, increasing the yield of the desired product. |

| Catalyst Concentration (Sulfuric Acid) | 8% by weight of phenol researchgate.net | Optimizing catalyst amount balances reaction rate with minimizing side reactions. |

| Reaction Temperature | 140°C researchgate.net | Sufficient temperature is needed to drive the reaction, but excessive heat can lead to byproducts. |

| Reaction Time | 2 hours addition, 2 hours stirring researchgate.net | Adequate time ensures the reaction goes to completion. |

Purification Techniques for Phenol, Tetrapropylene-

The crude product of the alkylation reaction is a mixture containing the desired para-tetrapropylenephenol, the ortho-isomer, unreacted starting materials, and various byproducts. smolecule.com Achieving high purity (often greater than 99%) necessitates effective purification techniques. smolecule.com

Distillation: Fractional distillation is the primary method used to separate the different components of the reaction mixture based on their boiling points. smolecule.comyoutube.com Due to the similar boiling points of the ortho and para isomers, sophisticated distillation columns operating under controlled conditions are required to achieve efficient separation. smolecule.com

Crystallization: This technique can be employed to separate isomers and remove certain byproducts by exploiting differences in their solubility at various temperatures. smolecule.com

Chromatography: While more common on a laboratory scale, chromatographic methods can be used for high-purity separations. youtube.com

Common purification methods and their applications are outlined in the table below:

| Purification Technique | Principle | Application in Phenol, Tetrapropylene- Synthesis |

| Fractional Distillation | Separation based on differences in boiling points. youtube.com | Primary method for separating ortho and para isomers and removing unreacted phenol and tetrapropylene. smolecule.com |

| Crystallization | Separation based on differences in solubility. youtube.com | Can be used to remove specific byproducts like diphenylmethane (B89790) derivatives. smolecule.com |

| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. youtube.com | Used for achieving very high purity levels, particularly in analytical settings. |

Analogous Alkylphenol Synthesis Approaches and Their Relevance

The synthesis of tetrapropylenephenol shares fundamental principles with the production of other commercially important alkylphenols, such as nonylphenol and octylphenol (B599344).

Comparison with Nonylphenol and Octylphenol Synthesis

Nonylphenol and octylphenol are synthesized through the alkylation of phenol with nonene (propylene trimer) and octene (butene dimer), respectively. taylorandfrancis.com The underlying reaction mechanism, involving electrophilic aromatic substitution catalyzed by acids, is the same as for tetrapropylenephenol. taylorandfrancis.comsmolecule.com

The table below provides a comparative overview of the synthesis of these key alkylphenols:

| Alkylphenol | Olefin Precursor | Typical Catalyst | Key Applications |

| Phenol, tetrapropylene- | Tetrapropylene (Propylene tetramer) equilex.com | Sulfuric acid, Lewis acids smolecule.comresearchgate.net | Lubricant additives, phenolic resins for printing inks and rubber. service.gov.uk |

| Nonylphenol | Nonene (Propylene trimer) taylorandfrancis.com | Acid catalysts taylorandfrancis.com | Production of nonylphenol ethoxylates (surfactants), plastic industry. taylorandfrancis.com |

| Octylphenol | Octene (Butene dimer) taylorandfrancis.com | Acid catalysts taylorandfrancis.com | Primarily used in the production of phenolic resins. taylorandfrancis.com |

While the core synthetic strategy is similar, the specific properties and applications of the final products differ based on the length and branching of the alkyl chain. This influences the optimization of reaction conditions and the choice of purification methods for each specific alkylphenol.

Overview of General Phenol Synthesis Methods Applicable to Alkylphenols (e.g., Cumene (B47948) Process, Sandmeyer Reaction)

While direct alkylation is the method of choice for producing tetrapropylene phenol, a broader understanding of phenol synthesis provides context for the production of its precursors and related compounds. Two cornerstone industrial processes for phenol synthesis are the Cumene Process and the Sandmeyer Reaction.

The Cumene Process

The Cumene Process, also known as the Hock process, is the dominant industrial method for the synthesis of phenol and its co-product, acetone (B3395972). wikipedia.org This process is highly economical as it utilizes inexpensive starting materials: benzene (B151609) and propylene. wikipedia.org The global production of phenol is overwhelmingly based on this method. wikipedia.orggloballcadataaccess.org

The process involves three main stages:

Friedel-Crafts Alkylation: Benzene is alkylated with propylene to form cumene (isopropylbenzene). This reaction is typically carried out at elevated temperature and pressure in the presence of an acid catalyst, such as phosphoric acid or a zeolite-based catalyst. wikipedia.orgscribd.com

Auto-oxidation of Cumene: The cumene is then oxidized with air to produce cumene hydroperoxide. This step involves a free radical chain reaction where the tertiary benzylic hydrogen of cumene is removed. wikipedia.org

Hock Rearrangement: The cumene hydroperoxide is treated with an acid, leading to its rearrangement to yield phenol and acetone. wikipedia.org

The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts, using copper salts as catalysts. wikipedia.orgbyjus.com This reaction can be adapted to produce phenols through a hydroxylation pathway. wikipedia.org It is a powerful tool for introducing a variety of functional groups onto an aromatic ring that may not be achievable through direct substitution. byjus.comtestbook.com

The key steps applicable to phenol synthesis are:

Diazotization: A primary aryl amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form an aryl diazonium salt. byjus.com

Hydroxylation: The resulting diazonium salt is then heated in the presence of water, often with a copper(I) oxide catalyst, to replace the diazonium group with a hydroxyl group, thereby forming the corresponding phenol. wikipedia.orgbyjus.com

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com Although not a primary industrial route for bulk phenol production due to the multi-step nature and the generation of byproducts, it remains a valuable synthetic tool in laboratory and specialized fine chemical synthesis for producing specific substituted phenols.

Interactive Data Table: Comparison of Phenol Synthesis Methods

| Feature | Direct Alkylation of Phenol | Cumene Process | Sandmeyer Reaction |

| Primary Product | Phenol, tetrapropylene- | Phenol and Acetone | Aryl Halides (adaptable for Phenols) |

| Starting Materials | Phenol, Tetrapropylene | Benzene, Propylene | Aryl Amine, Nitrous Acid, Water |

| Key Intermediate | Carbocation | Cumene Hydroperoxide | Aryl Diazonium Salt |

| Catalyst | Lewis Acids (e.g., AlCl₃), Strong Acids (e.g., H₂SO₄) | Acid catalysts (e.g., Phosphoric Acid, Zeolites) | Copper(I) Salts (e.g., Cu₂O) |

| Industrial Scale | Major route for tetrapropylene phenol | Dominant global process for phenol | Primarily for specialized synthesis |

| Reaction Type | Electrophilic Aromatic Substitution | Friedel-Crafts Alkylation, Oxidation, Rearrangement | Radical-Nucleophilic Aromatic Substitution |

Environmental Occurrence and Distribution Dynamics of Phenol, Tetrapropylene

Sources and Release Pathways into the Environment

Phenol (B47542), tetrapropylene-, also known as tetrapropenyl phenol (TPP), is a manufactured chemical compound with no known natural sources. service.gov.uk Its presence in the environment is directly linked to human industrial activities. The total global production is estimated to be around 115,000 tonnes per year, with manufacturing facilities located in countries such as France, Germany, Poland, Singapore, the United Kingdom, and the United States. oecd.org

The primary use of Phenol, tetrapropylene-, accounting for over 99.7%, is as a chemical intermediate in the production of additives for lubricants. service.gov.ukoecd.org These additives include detergents, as well as anti-wear and anti-rust agents for engine oils. oecd.org Consequently, potential environmental releases can occur at various stages of its lifecycle:

Production: Releases can happen during the manufacturing process itself. oecd.org

Formulation: The process of making lubricant additives from TPP is a potential source of release. oecd.org

Blending: Incorporating these additives into finished lubricant oils can lead to environmental entry. oecd.org

Use and Disposal: The use of finished engine oils and their subsequent disposal are significant pathways for release into the environment. oecd.orgdfo.no For instance, typical finished gasoline and diesel engine oils may contain residual tetrapropenylphenol at concentrations of 390 ppm and 1,520 ppm, respectively. oecd.org

Another industrial application for related para-C12-alkylphenols is in the manufacturing of phenolic resins used in printing inks, varnishes, and for rubber compounding in tires. service.gov.uk

Global Production and Use of Phenol, tetrapropylene-

| Aspect | Details | Reference |

| Global Production Volume | Approximately 115,000 tonnes per year | oecd.org |

| Primary Use | Raw material for lubricant additives (>99.7%) | oecd.org |

| Types of Additives | Alkylphenate sulfide (B99878) detergents, anti-wear and anti-rust additives | oecd.org |

| Secondary Use | Production of phenolic resins for inks, rubber, and varnishes | service.gov.uk |

| Producing Countries | France, Germany, Poland, Singapore, UK, USA | oecd.org |

Wastewater treatment plants (WWTPs) are a significant point source for the entry of alkylphenols, including Phenol, tetrapropylene-, into the aquatic environment. pan.plscispace.com While many industrial facilities have internal wastewater treatment, the disposal of used oils and other products containing TPP can lead to its presence in municipal wastewater. dfo.nocarusllc.com

Studies show that the removal efficiency of nonylphenol (a related alkylphenol) in WWTPs can be highly variable, ranging from 11% to 99%, depending on the treatment process employed. pan.pl For para-C12-alkylphenols like TPP, modeling estimates that when it enters a WWTP, approximately 82.6% partitions to sludge, 11.3% is discharged into water, and 6.1% is released to the air, with no significant biodegradation occurring. service.gov.uk The substance is not expected to inhibit the microorganisms in WWTPs at typical discharge rates. oecd.org The treated effluent, still containing a fraction of the compound, is then released into receiving waters, making WWTPs a continuous source of contamination. pan.plscispace.com

Estimated Partitioning of para-C12-Alkylphenols in a Wastewater Treatment Plant

| Compartment | Percentage of Distribution | Reference |

| Sludge | 82.6% | service.gov.uk |

| Water (Effluent) | 11.3% | service.gov.uk |

| Air | 6.1% | service.gov.uk |

| Biodegradation | 0% | service.gov.uk |

Beyond direct industrial and wastewater discharges, alkylphenols enter the environment from various diffuse, or non-point, sources. panda.org These sources are widespread and not easily traceable to a single point of origin.

Identified diffuse sources of alkylphenol contamination include:

Pesticide Formulations: Alkylphenols like nonylphenol are used in some pesticide formulations, and their application to land contributes to contamination of the terrestrial environment. panda.org

Landfill Leachate: The disposal of waste materials containing alkylphenols in landfills can lead to the formation of contaminated leachate, which can then seep into soil and groundwater. panda.org

Atmospheric Deposition: Alkylphenols have been detected in both indoor and outdoor air. panda.org Their presence in the atmosphere allows for transport over distances and subsequent deposition onto soil and water surfaces. researchgate.net

Urban Runoff: Runoff from urban areas, especially during wet weather, can carry pollutants from various sources, including those containing alkylphenols, into rivers and other water bodies. scispace.com

This widespread, low-level contamination from diffuse sources can create a background level of pollution in entire river basins. scispace.comresearchgate.net

While Phenol, tetrapropylene- is exclusively anthropogenic, the broader class of chemical compounds to which it belongs—phenolic compounds—are abundantly produced in nature by plants and microorganisms. service.gov.ukwikipedia.orgnumberanalytics.com These naturally occurring phenols are secondary metabolites, often synthesized in response to environmental stressors like pathogens, insect attacks, or UV radiation. wikipedia.orgacs.org

They are ubiquitous in the plant kingdom, found in leaves, stems, roots, fruits, and seeds. numberanalytics.com Examples of naturally occurring phenolic compounds include:

Phenolic Acids: These are found in many plants, with caffeic and ferulic acids being particularly abundant in fruits and cereal grains, respectively. nih.gov Mushrooms also produce phenolic acids like protocatechuic acid. wikipedia.org

Flavonoids: This large group is responsible for the vibrant colors in many plants. numberanalytics.com

Tannins: Known for their astringent properties, these complex phenolics are used by plants for defense. numberanalytics.com

Lignans and Stilbenes: These compounds act as defensive substances and growth regulators in plants. acs.org

Microorganisms, including fungi and yeast, also produce phenolic compounds. wikipedia.org For instance, the yeast Candida albicans produces aromatic alcohols like tyrosol. wikipedia.org These natural phenols can play a role in ecological interactions, such as inhibiting the growth of competing plants (allelopathy). wikipedia.org

Environmental Compartmentalization and Partitioning

Once released into the environment, Phenol, tetrapropylene- exhibits specific behaviors due to its physicochemical properties. It has a very low water solubility and a high octanol-water partition coefficient (log Kow of 7.14), indicating it is lipophilic, meaning it preferentially binds to fats and lipids over dissolving in water. service.gov.ukoecd.org

This high lipophilicity dictates its distribution in aquatic systems. In the water column, it is likely to adsorb strongly to sediment and suspended organic particles rather than remaining dissolved. oecd.org This partitioning behavior has been confirmed by modeling, which indicates a preference for soil in terrestrial environments and sediment in aquatic ones. oecd.org

Phenol, tetrapropylene- is considered persistent, as it is not readily or inherently biodegradable in the aquatic environment. service.gov.uk This persistence, combined with its lipophilicity, leads to its bioaccumulation in aquatic organisms. service.gov.uksmolecule.com A measured fish bioconcentration factor (BCF) of 823 confirms that the substance can accumulate in fish tissues to levels significantly higher than the surrounding water concentration. service.gov.uk Consequently, alkylphenols have been detected in a wide range of aquatic life, including fish and invertebrates like shrimp, lobsters, and mussels, in both freshwater and marine ecosystems. pan.plpanda.orgbioone.org Contamination has been reported in various marine environments, including the Adriatic Sea and offshore areas of Southern New England. panda.orgbioone.org Coastal areas are particularly sensitive due to their proximity to point and diffuse pollution sources. pan.pl

Key Physicochemical and Environmental Fate Properties of Phenol, tetrapropylene-

| Property | Value / Description | Significance | Reference |

| Water Solubility | 2.1 mg/L (bulk material) | Low solubility promotes partitioning out of water. | oecd.org |

| Log Kow | 7.14 | High lipophilicity; tendency to associate with fatty tissues and organic matter. | oecd.org |

| Biodegradability | Not readily or inherently biodegradable | Persistent in the environment. | service.gov.uk |

| Fish Bioconcentration Factor (BCF) | 823 | High potential for bioaccumulation in aquatic life. | service.gov.uk |

| Primary Environmental Sink | Soil and Sediment | Adsorbs strongly to particles rather than staying in water. | service.gov.ukoecd.org |

Accumulation and Presence in Sedimentary Matrices

Phenol, tetrapropylene-, due to its chemical properties, has a tendency to accumulate in sedimentary matrices within aquatic environments. Its low water solubility and high octanol-water partition coefficient (log Kow of 7.14) indicate that it will preferentially bind to sediment and suspended particles. oecd.org This behavior is a key factor in its environmental distribution, leading to its persistence in these compartments. service.gov.uk

Studies have detected Phenol, tetrapropylene- in various sediment samples, highlighting its widespread presence. For instance, high relative intensities of this compound were observed in a study analyzing diverse sediment types, including those from the Baltic Sea and a Norwegian lake. nih.govacs.org These findings suggest that both local contamination sources and long-range transport contribute to its distribution in marine and lacustrine sediments. acs.org The analysis of sediment from the Swedish Baltic Sea coast revealed concentrations of contaminants consistent with previous measurements in the region, indicating ongoing inputs and accumulation. nih.gov

The process of accumulation is influenced by the organic carbon content of the sediment, as hydrophobic organic contaminants like Phenol, tetrapropylene- tend to associate with organic matter. nih.gov The compound's strong adsorption to particles means that river and marine sediments act as significant sinks, retaining the chemical and potentially serving as a long-term source of contamination. oecd.orgdfo.no Research on river sediments in Spain, for example, underscores the importance of sediments as reservoirs for various organic pollutants. nih.gov

The following table summarizes findings related to the presence of Phenol, tetrapropylene- and other contaminants in sediment samples from various locations.

Table 1: Detection of Contaminants in Sediment Samples

| Location | Contaminant(s) | Observed Concentrations/Intensities | Key Findings | Reference(s) |

|---|---|---|---|---|

| Baltic Sea | Phenol, tetrapropylene-, PAHs, PCBs | High relative intensity for Phenol, tetrapropylene-; Σ16PAHs: 336 ng g⁻¹ dwt; Σ7PCBs: 0.95 ng g⁻¹ dwt | Widespread presence due to local sources and long-range transport. | nih.govacs.org |

| Lake Tyrifjorden, Norway | Phenol, tetrapropylene-, PFAS | High relative intensity for Phenol, tetrapropylene-; Sum of neutral PFAS: 96.1 ng g⁻¹ dwt | Contamination primarily from a local paper production plant. | nih.govacs.org |

Occurrence in Terrestrial Soil Systems

The occurrence of Phenol, tetrapropylene- in terrestrial soil systems is primarily linked to the application of sewage sludge and releases from industrial activities. service.gov.uk Due to its properties, the compound is expected to partition mainly to soil and sediment when released into the environment. service.gov.uk Once in the soil, it is likely to be persistent. service.gov.ukdfo.no

The strong tendency of Phenol, tetrapropylene- to bind to soil particles suggests that soil acts as a significant environmental sink for this chemical. oecd.orgoecd.org This binding reduces its mobility in the soil, but also contributes to its long-term presence. ontosight.ai The decomposition of plant litter can also release various phenolic compounds into the soil, although the contribution of industrially produced Phenol, tetrapropylene- is a distinct contamination pathway. wikipedia.orgresearchgate.net

While specific concentration data for Phenol, tetrapropylene- in various soil types is limited in readily available literature, the expectation is that its presence would be highest in areas receiving industrial wastewater treatment plant sludge or those near manufacturing and use sites. service.gov.uk The potential for contamination of soil and water from inappropriate disposal or release of related sulfurized phenol compounds has also been noted. ontosight.ai

Bioaccumulation Potential in Environmental Biota

Bioaccumulation is the process where the concentration of a chemical builds up in an organism over time, faster than it can be removed. cimi.org This is a significant concern for persistent and hydrophobic compounds like Phenol, tetrapropylene-.

Studies on Bioaccumulation in Aquatic Organisms

Phenol, tetrapropylene- has demonstrated a moderate potential to bioaccumulate in aquatic organisms. oecd.org A key study determined a steady-state whole-body bioconcentration factor (BCF) of 823 in fish. oecd.orgservice.gov.uk The BCF is a measure of a chemical's concentration in an organism compared to its concentration in the surrounding water. A BCF value greater than 500 indicates a moderate potential for bioaccumulation. oecd.org

The high lipophilicity of Phenol, tetrapropylene-, indicated by its high log Kow, suggests a strong affinity for the fatty tissues of living organisms. oecd.orgcimi.org This property is a primary driver of its bioaccumulation potential. ecetoc.org Research indicates that while the half-life of many phenols in fish is less than a day, the presence of high levels in tissues can indicate chronic or ongoing exposure. gov.bc.ca

Studies on various aquatic organisms, including fish and invertebrates, have been conducted to understand the bioaccumulation of different contaminants. For example, research on the catshark Scyliorhinus canicula and the Mediterranean mussel Mytilus galloprovincialis highlights their roles as bio-monitors for pollutants that accumulate on the seabed and in the water column, respectively. nih.gov While these studies did not specifically focus on Phenol, tetrapropylene-, they illustrate the methodologies used to assess the bioaccumulation of hydrophobic compounds in marine ecosystems. The table below presents BCF values for Phenol, tetrapropylene- and related compounds.

Table 2: Bioconcentration Factors (BCF) for Phenol, tetrapropylene- and Related Compounds

| Compound | Organism | BCF Value | Finding | Reference(s) |

|---|---|---|---|---|

| Phenol, tetrapropylene- | Fish | 823 | Moderate potential to bioaccumulate. | oecd.orgservice.gov.uk |

Trophic Transfer and Biomagnification Research

Trophic transfer, or biomagnification, is the process by which the concentration of a toxin increases at successively higher levels in a food web. cimi.orgnoaa.govlibretexts.org This occurs when organisms consume other organisms containing the toxin. cimi.org

For Phenol, tetrapropylene-, while it has a moderate potential for bioaccumulation, the risk to predators exposed via the aquatic food chain is not considered significant based on available information. service.gov.uk However, there is a potential risk to predators exposed through the terrestrial food chain. service.gov.uk This suggests that biomagnification may be a more relevant pathway in terrestrial ecosystems for this compound. service.gov.uk

Research on other persistent organic pollutants (POPs) has shown that chemicals with high lipophilicity can biomagnify. cimi.org However, factors such as metabolism and elimination rates within organisms play a crucial role in determining the extent of biomagnification. ecetoc.orgnih.gov For a substance to biomagnify, it must be persistent in the environment, bioaccumulate in organisms, and be transferred through the food web. cimi.org

While direct studies on the biomagnification of Phenol, tetrapropylene- are not extensively detailed in the searched literature, the principles of trophic transfer are well-established for similar hydrophobic compounds. sfu.ca The potential for biomagnification exists, particularly in terrestrial food webs, but further research is needed to quantify this process for Phenol, tetrapropylene-. service.gov.uk

Geographic and Temporal Trends in Environmental Concentrations

Regional Variations in Phenol, Tetrapropylene- Detection

The detection and concentration of Phenol, tetrapropylene- in the environment show significant regional variations, largely influenced by industrial activities and wastewater management practices. As a "down-the-drain" chemical, its concentration in rivers is critically dependent on the dilution factor, which varies considerably both spatially and temporally. nih.gov

For example, a study assessing phenolic compounds in the Niger Delta region of Nigeria found that the average concentrations of total phenolic compounds were significantly higher in the Orashi River compared to the New Calabar River, indicating different levels of contamination. ajol.info The study also noted higher concentrations during the dry season in the Orashi River, highlighting temporal variability. ajol.info

In Europe, the consumption of para-C12-alkylphenols, which includes Phenol, tetrapropylene-, was around 50,000 tonnes per year in 2004, with a production facility located in the United Kingdom. service.gov.uk This industrial activity contributes to the potential for higher environmental concentrations in these regions. A study using gas chromatography-atmospheric pressure chemical ionization-ion mobility-mass spectrometry detected high relative intensities of tetrapropylene phenol in sediments from the Baltic Sea and a Norwegian lake, suggesting widespread, albeit varied, contamination in these northern European water bodies. nih.gov

The following table provides a summary of regional findings on the detection of phenolic compounds.

Table 3: Regional Detection of Phenolic Compounds

| Region/Water Body | Compound(s) | Findings | Reference(s) |

|---|---|---|---|

| Niger Delta, Nigeria (Orashi and New Calabar Rivers) | Total Phenolic Compounds | Average concentrations were higher in the Orashi River (Dry: 94.31 µg/L, Wet: 85.52 µg/L) than the New Calabar River (Dry: 37.72 µg/L, Wet: 37.59 µg/L). | ajol.info |

| Baltic Sea and Lake Tyrifjorden, Norway | Phenol, tetrapropylene- | High relative intensities detected in sediments, indicating significant presence. | nih.gov |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Phenol, tetrapropylene- |

| para-C12-alkylphenols |

| Polycyclic Aromatic Hydrocarbons (PAHs) |

| Polychlorinated Biphenyls (PCBs) |

| Per- and Polyfluoroalkyl Substances (PFAS) |

| Phenol |

| Combined Alkyl Phenol Sulfide |

| Alkyl Phenate |

| Scyliorhinus canicula |

| Mytilus galloprovincialis |

| Dichlorodiphenyltrichloroethane (DDT) |

| Dichlorodiphenyldichloroethylene (DDE) |

| Dichlorodiphenyldichloroethane (DDD) |

| Diptera |

| Gammaridae |

| Orashi River |

Longitudinal Studies on Environmental Levels

The production and use of these substances provide an indirect measure of their potential for environmental release over time. European consumption of para-C12-alkylphenols was estimated to be around 50,000 tonnes per year in 2004, and these compounds have been on the market for several decades, suggesting a potential for long-term environmental presence. service.gov.uk They are primarily used as chemical intermediates in the production of additives for oils and lubricants, as well as in the manufacturing of phenolic resins for printing inks and tires. service.gov.uk

Once released into the environment, the physicochemical properties of para-C12-alkylphenols dictate their distribution. These compounds are characterized by low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to adsorb to soil and sediment rather than remaining in water. service.gov.uk Consequently, these compartments are the expected primary sinks for tetrapropylphenol in the environment. service.gov.uk Atmospheric transport is considered a negligible pathway for these substances. service.gov.uk

While specific long-term monitoring data for Phenol, tetrapropylene- is lacking, the persistence of para-C12-alkylphenols in the environment is a significant factor. These substances are not readily or inherently biodegradable in aquatic environments. service.gov.uk This persistence, combined with their continuous use over many years, suggests that they are likely to accumulate in soil and sediment. service.gov.uk

It is important to note that while risk assessments have been conducted, they often rely on predicted environmental concentrations due to a lack of extensive monitoring data. service.gov.uk One report highlighted that there is very little information about the environmental occurrence of these compounds in general. service.gov.uk

Table 1: Key Physicochemical and Environmental Fate Properties of para-C12-Alkylphenols

| Property | Value | Implication for Environmental Distribution | Source |

| Vapour Pressure | 0.009 Pa at 20°C | Low volatility, minimal atmospheric transport. | service.gov.uk |

| Water Solubility | 31 µg/L at 22°C (main components) | Low solubility in water, leading to partitioning to other compartments. | service.gov.uk |

| Log Octanol-Water Partition Coefficient (log Kow) | 7.14 | High potential for sorption to organic matter in soil and sediment. | service.gov.uk |

| Biodegradation | Not readily or inherently biodegradable | Persistence in the aquatic environment. | service.gov.uk |

| Fish Bioconcentration Factor | 823 | Potential for accumulation in aquatic organisms. | service.gov.uk |

Biodegradation and Environmental Transformation Pathways of Phenol, Tetrapropylene

Aerobic Biodegradation Mechanisms

The aerobic degradation of phenolic compounds is a multi-step process initiated by the introduction of hydroxyl groups onto the aromatic ring, leading to the formation of catecholic intermediates. researchgate.netresearchgate.net The subsequent cleavage of the aromatic ring is a critical step, determining the pathway and efficiency of degradation. frontiersin.org For long-chain alkylphenols like tetrapropylene phenol (B47542), this process is primarily facilitated by specific bacterial enzymes. scispace.comnih.gov

The first crucial step in the aerobic catabolism of Phenol, tetrapropylene- is the hydroxylation of the aromatic ring, catalyzed by phenol hydroxylase enzymes. frontiersin.orgresearchgate.net These enzymes introduce a second hydroxyl group at the ortho position relative to the existing hydroxyl group. scispace.com In bacteria capable of degrading long-chain alkylphenols, this initial oxidation is often carried out by a multicomponent phenol hydroxylase. scispace.comnih.gov This enzymatic action converts the alkylphenol into its corresponding alkylcatechol derivative, a necessary precursor for ring cleavage. researchgate.net Studies on various alkylphenol-degrading bacteria, such as those from the Pseudomonas and Rhodococcus genera, have identified specific gene clusters that code for these complex hydroxylases, underscoring their importance in initiating the degradation sequence. nih.govtandfonline.comnih.gov

Following the initial oxidation by phenol hydroxylase, an alkylcatechol—specifically, a tetrapropylene-substituted catechol—is formed. researchgate.net This catechol derivative is the central intermediate upon which the subsequent ring-cleavage enzymes act. researchgate.netresearchgate.net The formation of catechol from phenol is a common strategy in the microbial world to destabilize the aromatic ring, making it susceptible to cleavage by dioxygenase enzymes. wikipedia.org The presence of the bulky, branched tetrapropylene side-chain can influence the efficiency of this transformation, but its formation is an essential prerequisite for both the ortho- and meta-cleavage pathways. scispace.comnih.gov

Once the tetrapropylene-catechol intermediate is formed, the aromatic ring is opened through one of two primary aerobic pathways: the ortho-cleavage pathway or the meta-cleavage pathway. researchgate.netfrontiersin.org The pathway utilized often depends on the specific microbial strain and the nature of the substituents on the aromatic ring. oup.combioline.org.br

In the ortho-cleavage pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol ring is broken. frontiersin.org This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase (C12O), an intradiol dioxygenase. researchgate.netfrontiersin.org The action of C12O on the tetrapropylene-catechol intermediate results in the formation of a substituted cis,cis-muconic acid. frontiersin.org This linear product then undergoes further enzymatic conversions to eventually yield intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA, which can be used by the microorganism for energy and cell growth. frontiersin.org Research has shown that many bacteria capable of degrading long-chain alkylphenols possess the genes for catechol 1,2-dioxygenase, indicating the significance of this pathway. scispace.comnih.gov For instance, a study on 18 different 4-t-octylphenol-degrading bacterial isolates found that 12 of them tested positive for catechol 1,2-dioxygenase genes. nih.gov

The meta-cleavage pathway, also known as extradiol cleavage, involves breaking the bond adjacent to one of the hydroxyl groups on the aromatic ring. frontiersin.org This reaction is catalyzed by catechol 2,3-dioxygenase (C23O). researchgate.netoup.com The cleavage of the tetrapropylene-catechol intermediate by C23O produces a substituted 2-hydroxymuconic semialdehyde. researchgate.netfrontiersin.org This yellow-colored compound is a hallmark of the meta-cleavage pathway. Subsequent enzymatic steps convert this semialdehyde into products like pyruvate (B1213749) and an acyl-CoA, which also enter central metabolic pathways. nih.gov The meta-pathway is commonly associated with the degradation of substituted phenols, including alkylphenols. oup.com In Pseudomonas sp. strain KL28, for example, the catabolism of 4-n-alkylphenols (C1 to C5) proceeds via the meta-pathway, initiated by a multicomponent phenol hydroxylase and followed by cleavage via catechol 2,3-dioxygenase. tandfonline.com

The prevalence and efficiency of the ortho- versus meta-cleavage pathways for degrading alkylphenols can vary significantly among different microorganisms and environmental conditions. bohrium.com Generally, the meta-pathway is considered more common for the degradation of methyl- and other alkyl-substituted phenols, while the ortho-pathway is often favored for non-substituted or chloro-substituted phenols. oup.com

Enzymatic Pathways in Alkylphenol Degradation

| Bacterial Strain/Group | Substrate | Key Enzymes Detected/Pathway Used | Research Finding |

| 18 isolates of 4-t-octylphenol-degrading bacteria | 4-t-octylphenol | Multicomponent Phenol Hydroxylase, Catechol 1,2-Dioxygenase (in most isolates) | Most isolated bacteria degrade long-chain alkylphenols via the ortho-cleavage pathway. scispace.comnih.gov |

| Pseudomonas sp. strain KL28 | 4-n-alkylphenols (C1-C5) | Multicomponent Phenol Hydroxylase, Catechol 2,3-Dioxygenase (LapB) | Catabolism proceeds through the meta-cleavage pathway. tandfonline.comnih.gov |

| Rhodococcus rhodochrous EP4 | 4-ethylphenol | Two-component Alkylphenol Hydroxylase, Extradiol Dioxygenase | Alkylphenols are catabolized exclusively via meta-cleavage. nih.gov |

| Acinetobacter lwoffii NL1 | Phenol | Phenol Hydroxylase, Catechol 1,2-Dioxygenase | Degraded phenol via the ortho-cleavage pathway; no catechol 2,3-dioxygenase activity was detected. frontiersin.org |

| Bacterial Consortium (15 strains) | Phenol | Phenol Hydroxylase, Catechol 1,2-Dioxygenase, Catechol 2,3-Dioxygenase | The consortium was capable of utilizing both ortho- and meta-pathways simultaneously for phenol degradation. frontiersin.org |

Subsequent Metabolite Conversion to Tricarboxylic Acid Cycle Intermediates

The aerobic biodegradation of phenolic compounds, including alkylphenols, generally proceeds through the formation of central aromatic intermediates, such as catechol. nih.govveedol.ae These intermediates undergo ring cleavage, a critical step catalyzed by dioxygenase enzymes, leading to the formation of aliphatic carboxylic acids. nih.gov These resulting metabolites, such as muconic acid or hydroxymuconic semialdehyde, are then further metabolized through a series of enzymatic reactions. nih.gov

Ultimately, these degradation pathways converge on the tricarboxylic acid (TCA) cycle, a central metabolic hub in many organisms. The breakdown products of the aromatic ring are converted into intermediates of the TCA cycle, such as succinyl-CoA and acetyl-CoA. epa.govscience.gov This integration into the TCA cycle allows for the complete mineralization of the original organic pollutant to carbon dioxide and water, coupled with the generation of cellular energy. science.gov While this is the generally accepted pathway for the aerobic degradation of phenolic compounds, specific studies detailing the complete sequence of metabolites from Phenol, tetrapropylene- to TCA cycle intermediates are not extensively documented in publicly available literature.

Microbial Consortia and Pure Culture Studies in Aerobic Degradation

The biodegradation of complex organic molecules like Phenol, tetrapropylene- can be carried out by both pure microbial cultures and mixed microbial consortia. However, research increasingly indicates that microbial consortia often exhibit higher efficiency and robustness in degrading such complex compounds. frontiersin.orgmdpi.comnih.gov This enhanced degradation potential is attributed to the synergistic interactions between different microbial species within the consortium, where the metabolic products of one organism can be utilized by another, preventing the accumulation of potentially toxic intermediates. mdpi.comresearchgate.net

While specific studies focusing solely on the degradation of Phenol, tetrapropylene- by microbial consortia are limited, the principles are well-established for other complex pollutants. For instance, microbial consortia have been shown to be effective in degrading petroleum hydrocarbons, plastics, and various industrial chemicals. frontiersin.orgnih.gov In the context of alkylphenols, studies on related compounds provide valuable insights. For example, pure cultures of yeast strains have been shown to be capable of utilizing branched-chain octylphenol (B599344) as a carbon source. mdpi.com Similarly, bacteria such as Pseudomonas fluorescens have been used in co-metabolic degradation studies, where the presence of phenol as a growth substrate facilitated the degradation of other pollutants like trichloroethylene (B50587) (TCE). walshmedicalmedia.com This suggests that similar mechanisms could be involved in the breakdown of Phenol, tetrapropylene-.

The advantages of microbial consortia in bioremediation include:

Broader Enzymatic Capabilities: A mix of microorganisms provides a wider range of enzymes capable of attacking different parts of a complex molecule. mdpi.com

Metabolic Cooperation: Different species can carry out sequential steps in a degradation pathway. mdpi.com

Increased Resilience: Consortia can be more resistant to environmental stresses and toxic compounds compared to single strains. nih.gov

Table 1: Comparison of Pure Culture vs. Microbial Consortia in Biodegradation

| Characteristic | Pure Culture | Microbial Consortium |

|---|---|---|

| Metabolic Capability | Limited to the enzymatic machinery of a single species. | Broader metabolic potential due to the combined enzymatic activities of multiple species. mdpi.com |

| Degradation of Complex Mixtures | Often less effective as they may not be able to degrade all components. | More effective due to complementary substrate specificities. nih.gov |

| Accumulation of Intermediates | Toxic intermediates may accumulate and inhibit further degradation. | Intermediates produced by one species can be consumed by another, preventing inhibition. mdpi.com |

| Environmental Adaptability | May be sensitive to fluctuations in environmental conditions. | Generally more robust and adaptable to changing conditions. nih.gov |

Anaerobic Biodegradation Processes

Under anaerobic conditions, where oxygen is absent, the biodegradation of organic compounds proceeds through different metabolic pathways. nih.gov For many aromatic compounds, including phenols, anaerobic degradation is a slower process compared to aerobic degradation. service.gov.uk The breakdown of Phenol, tetrapropylene- in anaerobic environments is particularly relevant in settings such as sewage sludge digesters, deeper soil layers, and anoxic sediments where the compound may partition. veedol.aeresearchgate.netnih.gov

The anaerobic biodegradation of surfactants and related compounds often requires the cooperative action of several different types of microorganisms. nih.gov The process for alkylphenol ethoxylates, which are structurally related to Phenol, tetrapropylene-, is known to be slow, and partial degradation can sometimes lead to the formation of more persistent and toxic metabolites. nih.gov

For halogenated phenols, a key initial step in anaerobic degradation is reductive dehalogenation, where halogen atoms are removed from the aromatic ring. fisheries.org This process makes the molecule less toxic and more amenable to subsequent degradation. While Phenol, tetrapropylene- itself is not halogenated, this pathway is relevant for any of its halogenated derivatives that may be present in the environment. Following initial transformations, the aromatic ring is typically broken down, and the resulting products are eventually converted to methane (B114726) and carbon dioxide by methanogenic archaea. service.gov.uk

The feasibility of anaerobic phenol biodegradation has been demonstrated at both laboratory and pilot scales, but its application can be challenging due to slower kinetics compared to aerobic processes. service.gov.uk

Abiotic Degradation Mechanisms

In addition to biological breakdown, Phenol, tetrapropylene- can be transformed in the environment through non-biological, or abiotic, processes. These mechanisms are primarily driven by physical and chemical factors in the environment.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This can be a significant transformation pathway for pollutants in surface waters and the atmosphere. For para-C12-alkylphenols like Phenol, tetrapropylene-, if released into the atmosphere, they are expected to be rapidly degraded by reacting with photochemically produced hydroxyl radicals, with a calculated half-life of approximately 7 hours. researchgate.net

In aqueous environments, the photochemical degradation of phenolic compounds can proceed through several mechanisms:

Direct Photolysis: The molecule itself absorbs light energy, leading to an excited state that can result in bond cleavage and decomposition. researchgate.net

Indirect Photolysis: Other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive oxygen species like hydroxyl radicals and singlet oxygen. These reactive species then attack and degrade the pollutant molecule. researchgate.netnih.gov

Studies on other phenolic compounds, such as bisphenol A (BPA), have shown that photochemical degradation pathways often involve the addition of hydroxyl groups to the aromatic ring, followed by cleavage of the molecule into smaller fragments. nih.gov The efficiency of these processes depends on factors like water clarity, depth, and the presence of dissolved organic matter, which can both enhance degradation by producing reactive species and inhibit it by shielding the compound from sunlight. researchgate.net

Environmental Persistence Assessments and Half-Life Determination

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is often quantified by its half-life (t½) or dissipation time (DT50), which is the time it takes for 50% of the initial amount of the substance to disappear. researchgate.netmst.dk

For Phenol, tetrapropylene-, assessments have shown that it is expected to primarily partition to soil and sediment upon release into the environment, where it is likely to be persistent. researchgate.net In the aquatic environment, it is considered to be very toxic to aquatic organisms and may cause long-term adverse effects. researchgate.net

Recent studies using radiolabelled 4-n-dodecylphenol have provided specific data on its dissipation in aquatic systems. In a laboratory study simulating a water-sediment system (according to OECD guideline 308), the dissipation half-life (DT50) for 4-n-dodecylphenol was determined to be 30 days. eniliveschmiertechnik-datenblaetter.de In a separate simulation of surface water with suspended sediment (OECD guideline 309), the DT50 was significantly shorter, at 3 days. eniliveschmiertechnik-datenblaetter.de Another study that considered the formation of non-extractable residues (NER) also calculated degradation half-lives for 4-n-dodecylphenol under various scenarios.

In the atmosphere, the persistence is much lower, with a calculated half-life of around 7 hours due to rapid degradation by hydroxyl radicals. researchgate.net For structurally similar nonylphenol, half-lives of approximately 30 days have been suggested for both surface water and soil.

A key aspect of environmental assessment is determining whether a substance is "readily biodegradable." This is typically evaluated using standardized screening tests, such as the OECD 301 series, which measure the extent of mineralization to CO2 over a 28-day period.

In contrast, a registration dossier submitted to the European Chemicals Agency (ECHA) presents data from two separate OECD 301B tests (CO2 Evolution Test). One of these tests showed a degradation rate of 86.8% within 28 days, which surpasses the >60% threshold for ready biodegradability. A second test in the same dossier reported a degradation of 59-65% within 28 days, which, while not meeting the "readily" criteria, still classifies the substance as "biodegradable".

This discrepancy highlights the variability that can occur in biodegradation testing, which can be influenced by the specific composition of the test substance and the microbial inoculum used.

Table 2: Summary of Environmental Half-Life and Biodegradability Data for Phenol, tetrapropylene- and Related Compounds

| Environmental Compartment/Test | Parameter | Value | Source |

|---|---|---|---|

| Atmosphere | Half-life (calculated) | ~7 hours | researchgate.net |

| Water-Sediment System (OECD 308) | DT50 for 4-n-dodecylphenol | 30 days | eniliveschmiertechnik-datenblaetter.de |

| Surface Water with Suspended Sediment (OECD 309) | DT50 for 4-n-dodecylphenol | 3 days | eniliveschmiertechnik-datenblaetter.de |

| Aquatic Environment (Ready Biodegradability, OECD 301B) | Degradation after 28 days | 86.8% (readily biodegradable) | ECHA Dossier |

| Aquatic Environment (Ready Biodegradability, OECD 301B) | Degradation after 28 days | 59-65% (biodegradable) | ECHA Dossier |

| Aquatic Environment | Biodegradability Status | Not readily or inherently biodegradable | researchgate.net |

Degradation Rates in Soil Environments

Phenol, tetrapropylene-, a complex branched alkylphenol, is characterized by its significant persistence in soil environments. Investigations into its biodegradability have consistently indicated that it is not readily or inherently biodegradable. service.gov.uk This resistance to microbial breakdown means that specific degradation rates are often not determined; instead, the focus is on its persistence.

Studies have shown that the substance is expected to partition mainly to soil and sediment when released into the environment, where it is likely to remain for extended periods. service.gov.uk The complex, branched structure of the tetrapropylene side-chain sterically hinders enzymatic attack by soil microorganisms, which is a primary mechanism for the breakdown of organic compounds.

While aerobic biodegradation of some less complex phenol derivatives can occur in soils, with half-lives ranging from a few days to several weeks, alkylphenols with long and branched alkyl chains, such as tetrapropylene phenol, are hardly degraded at all, particularly under anaerobic conditions. nih.gov Research on various Japanese paddy soils demonstrated that while phenol and p-cresol (B1678582) were degraded under anaerobic conditions, alkylphenols with more complex branched chains showed no significant degradation over an incubation period of 224 days. nih.gov

Due to its high persistence and low biodegradability, specific half-life values for Phenol, tetrapropylene- in soil are not well-established in scientific literature. The consensus is that the compound is recalcitrant, and its removal from soil environments via biodegradation is a very slow process, if it occurs at all. service.gov.ukoecd.org

| Condition | Observed Degradation | Supporting Evidence |

|---|---|---|

| Aerobic | Not readily biodegradable | Considered persistent in soil and sediment. service.gov.uk |

| Anaerobic | Highly persistent; little to no degradation observed. | Alkylphenols with long, branched chains are hardly degraded. nih.gov |

Factors Influencing Degradation Kinetics

The degradation kinetics of persistent organic pollutants like Phenol, tetrapropylene- in soil are governed by a combination of microbial and environmental factors. While this compound is generally resistant to degradation, any potential breakdown would be influenced by the following key elements:

Microbial Adaptation:

The ability of microbial communities to degrade a synthetic compound like Phenol, tetrapropylene- is a critical factor. dtu.dk For the degradation of complex organic molecules, the presence of microorganisms with the appropriate enzymatic machinery is essential. nih.govresearchgate.net

Lack of Adapted Microbes: The primary reason for the persistence of Phenol, tetrapropylene- is the absence or low abundance of naturally occurring microorganisms capable of metabolizing its complex branched structure. service.gov.uknih.gov

Co-metabolism: In some cases, the degradation of a recalcitrant compound can occur through co-metabolism, where the microbe degrades the compound not as a primary food source but fortuitously, while metabolizing other substrates. rcsi.science However, the efficiency of this process for Phenol, tetrapropylene- is expected to be very low.

Microbial Consortia: The breakdown of complex pollutants often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. dtu.dk The development of such a consortium capable of degrading Phenol, tetrapropylene- would be a slow process of adaptation.

Environmental Conditions:

The physical and chemical conditions of the soil play a significant role in influencing microbial activity and the bioavailability of the pollutant. nih.govfrontiersin.org

Oxygen Availability: Aerobic degradation pathways are generally more efficient for the breakdown of aromatic compounds. The availability of oxygen is therefore a crucial factor. mdpi.com In anaerobic or anoxic soil layers, the degradation of such compounds is significantly slower or may not occur at all. nih.gov

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. calpoly.edu Generally, higher temperatures (within the optimal range for microbial growth) increase the rate of biodegradation. calpoly.edu Conversely, low soil temperatures will significantly reduce the already slow degradation rate of a persistent compound like Phenol, tetrapropylene-.

pH: Soil pH affects both the microbial community structure and the chemical state of the pollutant. nih.gov Most microbial populations involved in bioremediation thrive in a pH range of 6.0 to 8.0. mdpi.com Extreme pH values can inhibit microbial activity.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the ability of microorganisms to degrade pollutants.

Bioavailability: Phenol, tetrapropylene- has a high octanol-water partition coefficient (log Kow), indicating that it will strongly adsorb to soil organic matter and clay particles. service.gov.uk This strong adsorption reduces its bioavailability, making it less accessible to microbial degradation. frontiersin.org

Advanced Analytical Methodologies for Phenol, Tetrapropylene

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate Phenol (B47542), tetrapropylene- from interfering matrix components and concentrate it to detectable levels. phenomenex.com The choice of technique is highly dependent on the nature of the environmental sample.

Given that contaminants like Phenol, tetrapropylene- are often found in low concentrations in environmental waters, a preconcentration step is essential. embrapa.brdphen1.com

Solid-Phase Extraction (SPE): This is the most prevalent technique for extracting phenolic compounds from liquid samples, largely replacing traditional liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and reduced cost. mdpi.comnih.gov In SPE, water samples are passed through a cartridge containing a solid adsorbent material. Phenol, tetrapropylene-, being a relatively nonpolar molecule, adsorbs onto the sorbent, while more polar matrix components pass through. The analyte is then eluted with a small volume of an organic solvent, achieving significant concentration. Various sorbents can be employed, with the choice depending on the specific properties of the target analyte and the sample matrix.

Dispersive Liquid-Phase Microextraction (DLPME): This miniaturized sample preparation technique offers high enrichment factors with minimal solvent usage. rsc.org It involves injecting a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) into the aqueous sample. rsc.org This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte. After centrifugation, the sedimented organic phase is collected for analysis. rsc.org For phenolic compounds, adjusting the sample pH is crucial to ensure they are in their non-ionized form, enhancing extraction efficiency. embrapa.brrsc.org

The following table summarizes typical conditions for these preconcentration methods.

Table 1: Comparison of Preconcentration Methods for Aqueous Samples

| Technique | Principle | Common Adsorbents/Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent. | C18 (Octadecylsilyl), Polymeric Resins (e.g., Oasis HLB) | High recovery, high throughput, automation potential, reduced solvent use vs. LLE. mdpi.com | Can be prone to clogging with high-particulate samples. |

| Dispersive Liquid-Phase Microextraction (DLPME) | Rapid partitioning of analyte between the aqueous sample and fine droplets of an extraction solvent. | Extraction Solvents: Chlorobenzene, n-octanol. Disperser Solvents: Acetone (B3395972), Acetonitrile (B52724). rsc.orgnih.gov | Very low solvent consumption, fast, high enrichment factor. rsc.org | Selection of appropriate solvents can be complex; sensitive to experimental parameters. |

Extracting Phenol, tetrapropylene- from solid and semi-solid matrices like soil, sediment, or biological tissues requires more vigorous techniques to overcome strong analyte-matrix interactions.

Soxhlet Extraction: A classic and exhaustive extraction method, Soxhlet extraction is frequently used for isolating phenols from solid samples. nih.gov The sample is placed in a thimble, and a suitable solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, ensuring a thorough extraction. However, this method is time-consuming and requires large volumes of organic solvents. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process significantly. phenomenex.com The rapid heating enhances the desorption of analytes from the matrix particles into the solvent. This technique offers much shorter extraction times and reduced solvent consumption compared to Soxhlet extraction. phenomenex.com

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. phenomenex.com The collapse of these bubbles near the sample surface disrupts the matrix structure and enhances the penetration of the solvent, facilitating the release of the target analyte. phenomenex.com

Chemical Extraction: For certain soil and sediment types, chemical extraction using acids like hydrochloric acid can be employed to release contaminants. abdn.ac.uk The process involves mixing the solid sample with the acid, followed by separation of the liquid extractant from the solid residue. abdn.ac.uk

Following extraction, the resulting solution often contains co-extracted matrix components that can interfere with chromatographic analysis. A clean-up step is therefore necessary to remove these interferences. Techniques like SPE can be used for this purpose. phenomenex.com

For Gas Chromatography (GC) analysis, the polarity and low volatility of phenolic compounds can lead to poor peak shape and low sensitivity. acs.org Derivatization is a common strategy to overcome these issues by converting the polar hydroxyl group (-OH) of the phenol into a less polar, more volatile functional group. nih.gov

Silylation: This is a widely used derivatization technique for phenols. acs.org A silylating reagent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. acs.orgnih.govacs.org This process increases the volatility and thermal stability of the analyte, improving its chromatographic behavior. acs.org The reaction is typically fast, often completed in minutes at room or slightly elevated temperatures. nih.govacs.org

Acylation: In this method, an acylating reagent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl bromide (PFB-Br), is used to form an ester derivative. scielo.org.za These reactions often require a catalyst (e.g., triethylamine) and heating. scielo.org.za The resulting derivatives are highly volatile and are particularly suitable for sensitive detection by an Electron Capture Detector (ECD). settek.com

Table 2: Common Derivatization Strategies for Phenols in GC Analysis

| Strategy | Reagent Example | Typical Reaction Conditions | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Room temperature or 60-80°C for ~1 hour. Reaction is rapid in acetone (~15s). acs.orgnih.gov | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; improves peak shape. acs.org |

| Acylation | Heptafluorobutyric anhydride (HFBA) | 50°C for 30 minutes with a base catalyst (e.g., triethylamine). scielo.org.za | Heptafluorobutyryl ester | Creates highly volatile derivatives suitable for sensitive ECD detection. scielo.org.za |

| Alkylation | Diazomethane | - | Methyl ether (Anisole) | Forms stable derivatives. settek.com NOTE: Diazomethane is hazardous (explosive, carcinogenic) and requires experienced handling. epa.gov |

Chromatographic Separation Techniques

The final analytical step involves separating Phenol, tetrapropylene- from other compounds in the prepared extract, followed by its detection and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for this purpose. nih.gov

GC is a powerful technique for separating volatile and semi-volatile compounds. For alkylphenols like Phenol, tetrapropylene-, GC analysis is typically performed after derivatization to enhance volatility and improve peak symmetry. settek.com

Columns: Fused-silica open-tubular capillary columns are standard for phenol analysis, offering superior resolution, selectivity, and sensitivity compared to older packed columns. settek.comepa.gov Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5MS) are commonly used. thermofisher.com The use of "Fast GC" columns, which are shorter and have a smaller internal diameter, can significantly reduce analysis time without compromising separation. thermofisher.com

Detectors:

Flame Ionization Detector (FID): A robust and widely used detector that provides good sensitivity for underivatized or derivatized phenols. settek.com

Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds. It is particularly effective for phenols that have been derivatized with halogen-containing groups, such as through acylation with PFBBr. settek.com

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive identification of the analyte based on its mass spectrum, in addition to quantification. This is considered the gold standard for confirmation. acs.orgresearchgate.net